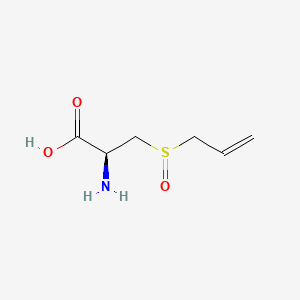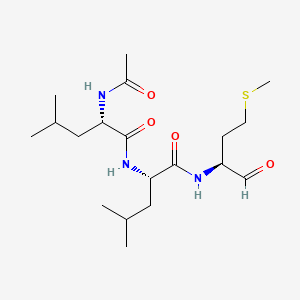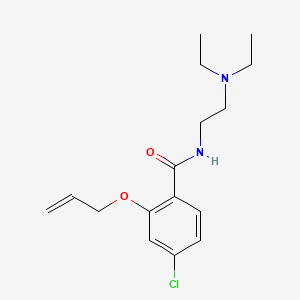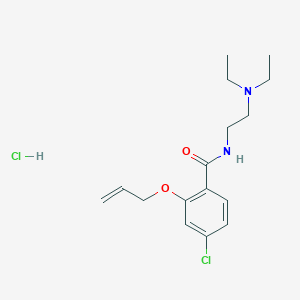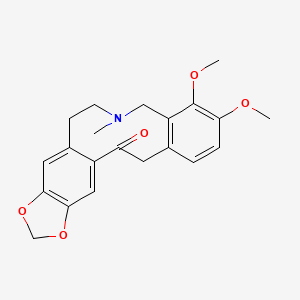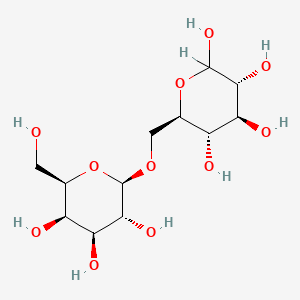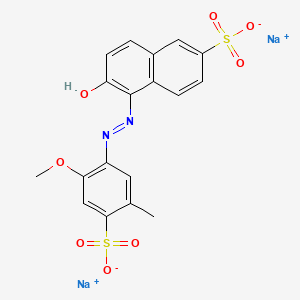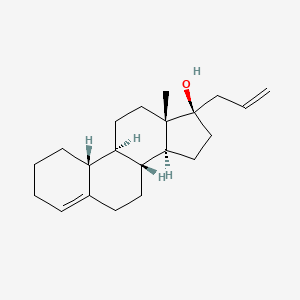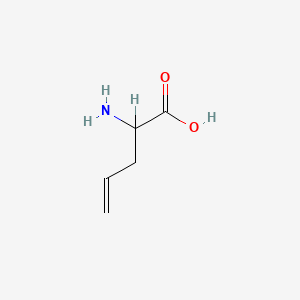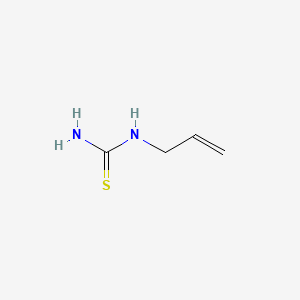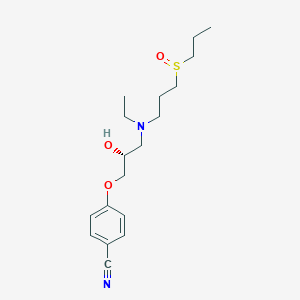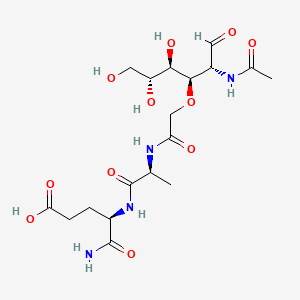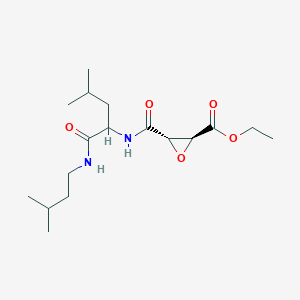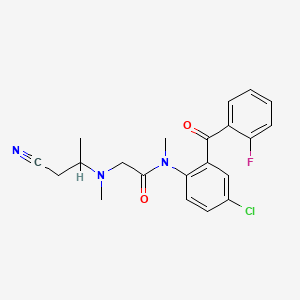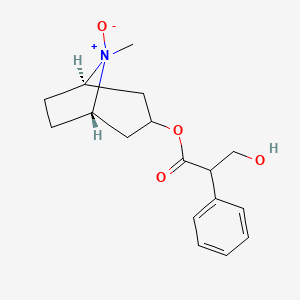
Atropine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atropine Oxide is a derivative of Atropine. Atropine is a medication to treat certain types of nerve agent and pesticide poisonings as well as some types of slow heart rate and to decrease saliva production during surgery. Atropine is a competitive antagonist of the muscarinic acetylcholine receptor types M1, M2, M3, M4 and M5. It is classified as an anticholinergic drug (parasympatholytic).
Applications De Recherche Scientifique
Electrochemical Sensing
Research has demonstrated that atropine-phosphotungestate polymeric-based metal oxide nanoparticles can be used for potentiometric detection in pharmaceutical dosage forms. This innovative approach utilizes highly conductive polymeric membranes with a large surface area to volume ratio of metal oxide nanoparticles for determining atropine sulfate in commercial dosage forms. These nanomaterials are significant in sensing and biosensing applications (Alterary et al., 2022).
Forensic Electrochemistry
The application of 3D-printing in forensic electrochemistry for the determination of atropine in beverages is another critical area of research. 3D-printed graphene-polylactic acid electrodes have been developed to detect atropine in contaminated beverage samples, demonstrating the potential of 3D printing materials in producing tailored electrochemical sensors for forensic targets (João et al., 2021).
Nitric Oxide Synthesis
Studies have explored the role of atropine in vasorelaxation, particularly in relation to nitric oxide synthesis. Research has indicated that large doses of atropine cause vasodilation of blood vessels in the skin, which seems to be due to a direct action on the blood vessels and potentially involves the release of endothelium-derived relaxing factor (Haghighi & Pollock, 2001).
Memory Impairment
In the realm of neuroscience, the effect of magnesium oxide nanoparticles on atropine-induced memory impairment in adult male mice has been studied. This research highlights the potential therapeutic applications of magnesium oxide nanoparticles in addressing memory deficits induced by muscarinic receptor antagonists (Sargholi nootarki et al., 2015).
Retinal Mechanisms and Myopia
Atropine's role in inhibiting myopia progression, particularly its effects on retinal mechanisms, has been a subject of investigation. Studies suggest that the mechanism behind atropine's ability to inhibit myopia may involve the production of nitric oxide, highlighting its potential in myopia treatment strategies (Carr & Stell, 2016).
Propriétés
Numéro CAS |
4438-22-6 |
|---|---|
Nom du produit |
Atropine oxide |
Formule moléculaire |
C17H23NO4 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(1S,5R)-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16?,18? |
Clé InChI |
HGWPFSBHDACWNL-GFBLOWMDSA-N |
SMILES isomérique |
C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
SMILES canonique |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |
Apparence |
Solid powder |
Autres numéros CAS |
4438-22-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



